molecular formula C18H14ClNO2 B2676464 7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid CAS No. 862647-91-4

7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2676464
CAS No.: 862647-91-4
M. Wt: 311.77
InChI Key: MDCMKCMQYMPSKB-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core substituted with a chlorine atom at the 7th position, a methyl group at the 8th position, and a 2-methylphenyl group at the 2nd position, along with a carboxylic acid group at the 4th position. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzaldehyde with 2-amino-3-chlorobenzoic acid under acidic conditions to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form strong hydrophobic interactions with residues in the active site of enzymes, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the chlorine and methyl substitutions.

    8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid: Similar but with different substitution patterns.

    7-Chloro-4-hydroxyquinoline: Contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness

7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

7-chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-5-3-4-6-12(10)16-9-14(18(21)22)13-7-8-15(19)11(2)17(13)20-16/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCMKCMQYMPSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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